5-Amino-4-methyl-1-pentylpyridin-2(1h)-one

Description

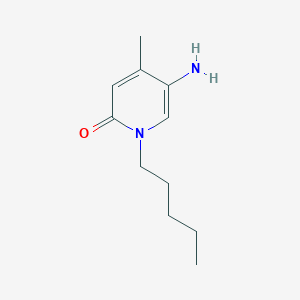

5-Amino-4-methyl-1-pentylpyridin-2(1H)-one is a pyridinone derivative characterized by a pentyl chain at the N1 position, a methyl group at C4, and an amino group at C3. Pyridin-2(1H)-one scaffolds are notable for their pharmacological relevance, particularly in drug discovery targeting neurological and inflammatory disorders.

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

5-amino-4-methyl-1-pentylpyridin-2-one |

InChI |

InChI=1S/C11H18N2O/c1-3-4-5-6-13-8-10(12)9(2)7-11(13)14/h7-8H,3-6,12H2,1-2H3 |

InChI Key |

YTJYPMWOCCPMFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C(=CC1=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-pentylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method might include the alkylation of a pyridine derivative followed by amination and subsequent functional group modifications. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as the use of high-pressure reactors and automated control systems, ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-pentylpyridin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, dichloromethane, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Amino-4-methyl-1-pentylpyridin-2(1h)-one exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating biochemical pathways. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in the N1 alkyl chain, C4/C5 substituents, or functional groups, leading to distinct physicochemical and biological profiles:

Key Observations:

- Alkyl Chain Length: The pentyl chain in the target compound confers greater lipophilicity (logP ~3.5 estimated) compared to hydroxybutyl (logP ~1.2) or hydroxyethyl (logP ~0.5) analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Functional Groups: The amino group at C5 enables hydrogen bonding, critical for target binding in therapeutic applications. In contrast, acetyl or phenylamino substituents (e.g., compound 73 in ) introduce steric bulk or electron-withdrawing effects, altering receptor affinity.

- Synthetic Accessibility: Shorter alkyl chains (e.g., hydroxyethyl) are easier to functionalize via esterification or etherification, whereas pentyl chains may require multi-step alkylation or Grignard reactions .

Spectroscopic Characterization

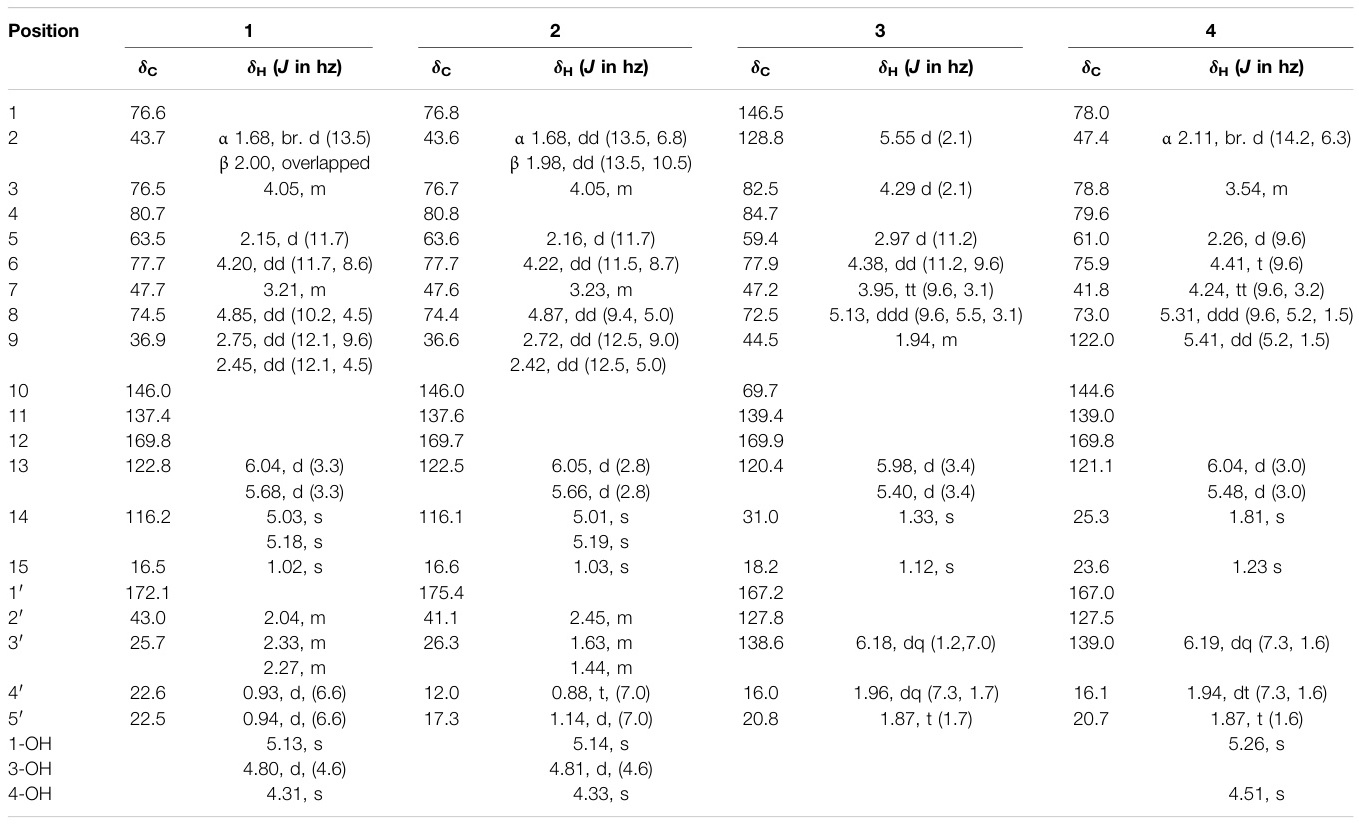

While NMR data for the target compound are unavailable, spectral trends from analogs suggest:

- ¹H NMR: The pentyl chain’s methylene protons (δ 1.2–1.5 ppm) and terminal methyl group (δ 0.9 ppm) would dominate the aliphatic region, distinct from hydroxyethyl (δ 3.5–3.7 ppm) or aromatic substituents (δ 7.0–8.0 ppm) in other derivatives .

- ¹³C NMR: The C5 amino group would resonate near δ 165 ppm (carbonyl region), while the methyl at C4 appears at δ 20–25 ppm, as seen in related pyridinones .

Biological Activity

5-Amino-4-methyl-1-pentylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its cytotoxicity, receptor activity, and possible therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyridine derivatives, characterized by an amino group and a methyl substituent on the pyridine ring. Its structure can be represented as follows:

This compound's unique structure contributes to its interactions with various biological targets.

Cytotoxicity

Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 36 nM to 359 nM against different cancer types, indicating potent anti-cancer properties .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 6c | NUGC | 36 |

| 6b | MCF | 120-359 |

| 9 | HA22T | 58 |

The presence of electronegative groups such as oxygen in the structure has been linked to enhanced cytotoxicity, suggesting that modifications can further optimize these compounds for therapeutic use.

Receptor Activity

This compound may also exhibit selective agonistic activities towards human Toll-Like Receptors (TLRs). TLRs play a crucial role in the immune response, and compounds that can selectively activate these receptors are of great interest for developing vaccine adjuvants and immunotherapeutics. Research indicates that similar compounds can induce Th1 bias in immune responses by enhancing the production of cytokines like IL-12 and IFN-γ in human peripheral blood mononuclear cells (PBMCs) .

Study on Cytotoxic Effects

In a study evaluating the cytotoxic effects of various pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated that modifications to the amino group significantly influenced cytotoxicity. The study found that certain substitutions led to a dramatic increase in activity against gastric cancer cell lines, highlighting the potential for this compound in targeted cancer therapies .

Immune Modulation Study

Another significant study focused on the immune-modulatory effects of related compounds. The findings demonstrated that these derivatives could enhance the production of Th1 lymphocytes and cytokines upon activation of TLR8. This suggests that this compound may serve as a candidate for developing new immunotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.